A Comprehensive Technical Guide to 3-Hydroxy-4-iodobenzonitrile
A Comprehensive Technical Guide to 3-Hydroxy-4-iodobenzonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the physical, chemical, and safety properties of 3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7), a halogenated aromatic nitrile of interest in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data on the compound's identification, physicochemical characteristics, and handling protocols. The guide emphasizes the practical application of this knowledge, explaining the causality behind experimental considerations and providing a framework for its use as a chemical intermediate. All data is supported by authoritative sources to ensure scientific integrity and trustworthiness.
Compound Identification and Molecular Structure
3-Hydroxy-4-iodobenzonitrile is a substituted aromatic compound featuring hydroxyl (-OH), iodo (-I), and nitrile (-CN) functional groups. This trifunctional arrangement makes it a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures. The iodine atom, in particular, serves as a reactive handle for cross-coupling reactions, while the hydroxyl and nitrile groups offer further sites for chemical modification.
Key Identifiers:
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Chemical Name: 3-Hydroxy-4-iodobenzonitrile
Below is a diagram representing the 2D chemical structure of the molecule.
Caption: 2D structure of 3-Hydroxy-4-iodobenzonitrile.
Physicochemical Properties
The physical properties of a compound are foundational to its handling, storage, and application in experimental setups. For instance, solubility dictates the choice of solvents for reactions and purification, while the physical form affects measurement and dispensing. Notably, specific experimental data for properties like melting and boiling points are not consistently reported across public databases, with some suppliers describing the material's appearance ambiguously as a solid or viscous liquid.[4] This suggests that the purity grade may significantly impact its physical state.
| Property | Value | Source(s) |
| Molecular Weight | 245.02 g/mol | [1][4][5] |
| Appearance | Solid or viscous liquid or liquid | [4] |
| Purity | 95-96% (typical) | [1][4] |
| Water Solubility | Low (predicted) | [3] |
| Vapor Pressure | Low (predicted for a solid organic compound) | [3] |
| InChI Key | JXTGXKQNEFYEKG-UHFFFAOYSA-N | [4] |
Spectroscopic Data Analysis
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While public repositories do not currently feature the specific experimental spectra for 3-Hydroxy-4-iodobenzonitrile, a theoretical analysis based on its structure allows us to predict the key features a researcher should expect.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would likely show three distinct signals, with coupling patterns (doublets, doublet of doublets) dictated by their positions relative to the substituents. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals: six for the aromatic ring and one for the nitrile carbon. The carbons directly attached to the electronegative iodine, oxygen, and nitrile groups would be significantly shifted downfield.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
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A broad band around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group.
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A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group.
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Multiple peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 245. The isotopic pattern would be characteristic of a molecule containing one iodine atom.
The following workflow outlines a standard procedure for the characterization of a newly synthesized or procured batch of this compound.
Caption: Standard workflow for chemical identity and purity verification.
Reactivity and Synthetic Applications
The utility of 3-Hydroxy-4-iodobenzonitrile in research stems from its potential as an intermediate. The aryl iodide is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.
Representative Protocol: Suzuki Cross-Coupling
This protocol describes a general, field-proven methodology for the Suzuki coupling of an aryl iodide. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To couple 3-Hydroxy-4-iodobenzonitrile with an arylboronic acid to form a biaryl product.
Materials:
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3-Hydroxy-4-iodobenzonitrile (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃, 2.0 eq)
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Solvent system (e.g., Toluene/Ethanol/Water mixture)
Step-by-Step Methodology:
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Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-Hydroxy-4-iodobenzonitrile, the arylboronic acid, and the base.
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Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high reaction yields.
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Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the flask via cannula or syringe.
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Rationale: Removing dissolved oxygen from the solvent is a crucial, often overlooked, step for protecting the catalyst. The mixed-solvent system is chosen to ensure all reactants (organic substrate, inorganic base) are sufficiently soluble.
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Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
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Rationale: The catalyst is added last to minimize its exposure to any residual air that may have been introduced during the initial setup.
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Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Rationale: Heat is required to drive the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or decomposition.
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Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
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Rationale: The aqueous workup removes the inorganic base and salts. Column chromatography separates the desired product from unreacted starting materials and catalyst residues.
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Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of 3-Hydroxy-4-iodobenzonitrile is essential due to its potential health hazards. The compound is classified as harmful and an irritant.
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
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Recommended Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[7]
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Handling: Avoid breathing dust or vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Recommended storage is at 2-8°C under an inert atmosphere, protected from light.[4] Store away from incompatible substances such as strong oxidizing agents.[3]
Conclusion
3-Hydroxy-4-iodobenzonitrile is a valuable chemical intermediate whose utility is defined by its distinct functional groups. While comprehensive experimental data on its physical properties remains sparse in public literature, its structural features and predicted reactivity profile, particularly as a substrate for cross-coupling reactions, make it a compound of interest for synthetic chemists. Adherence to strict safety and handling protocols is mandatory due to its hazardous nature. This guide provides the foundational knowledge required for researchers to handle, characterize, and effectively utilize this compound in their work.
References
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Chemical Safety. (n.d.). Chemical Label for 3-hydroxy-4-iodobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-iodobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Sources
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- 3. Benzonitrile, 3-Hydroxy-4-Iodo- | Properties, Uses, Safety, Supplier China | High-Purity Chemical Manufacturer [nj-finechem.com]
- 4. 3-Hydroxy-4-iodobenzonitrile | 210962-75-7 [sigmaaldrich.com]
- 5. 3-IODO-4-HYDROXYBENZONITRILE | 2296-23-3 [chemicalbook.com]
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